molecular formula C7H10N2O4 B13075692 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid

2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid

Cat. No.: B13075692
M. Wt: 186.17 g/mol
InChI Key: GVFOPICAPGATPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid is a compound of significant interest in the field of medicinal chemistry It is a derivative of propanoic acid, featuring an amino group and a 2,5-dioxopyrrolidin-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid typically involves the reaction between aminoguanidine and succinic acid in water under acid catalysis. This reaction yields a mixture of guanyl- and diguanylhydrazides of succinic acid, which further transforms into 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid and 3,3’-(ethane-1,2-diyl)bis(1H-1,2,4-triazol-5-amine) in basic media . Another method involves the fusion of aminoguanidine hydrochloride with succinic anhydride at 150-170°C, resulting in the formation of 2-(2,5-dioxopyrrolidin-1-yl)guanidine hydrochloride, which rearranges into 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid upon heating in an aqueous solution in the presence of alkali .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The compound can react with aliphatic amines in dimethylformamide (DMF) to form 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid amides .

Common Reagents and Conditions

    Nucleophilic Substitution: Aliphatic amines in DMF at 130-140°C.

    Oxidation and Reduction:

Major Products

The major products formed from these reactions include various amides of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid .

Scientific Research Applications

2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s amino and carboxyl groups allow it to participate in various biochemical reactions, potentially affecting gene expression and protein interactions . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and biological processes. Its derivatives have shown promise in various scientific and industrial applications, making it a valuable compound for further research.

Properties

Molecular Formula

C7H10N2O4

Molecular Weight

186.17 g/mol

IUPAC Name

2-amino-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid

InChI

InChI=1S/C7H10N2O4/c8-4(7(12)13)3-9-5(10)1-2-6(9)11/h4H,1-3,8H2,(H,12,13)

InChI Key

GVFOPICAPGATPV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CC(C(=O)O)N

Origin of Product

United States

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